BenchChemオンラインストアへようこそ!

1-Phenyl-4-(4-pyridinylmethyl)piperazine

Sigma receptor pharmacology Neuropharmacology Structure-selectivity relationships

1-Phenyl-4-(4-pyridinylmethyl)piperazine (IUPAC: 1-phenyl-4-(pyridin-4-ylmethyl)piperazine; C₁₆H₁₉N₃; MW 253.35 g/mol) is a heterocyclic building block belonging to the arylpiperazine class. It features a piperazine core N¹-substituted with a phenyl ring and N⁴-substituted with a 4-pyridinylmethyl moiety, creating a bifunctional scaffold with two distinct nitrogen-based interaction points.

Molecular Formula C16H19N3
Molecular Weight 253.349
Cat. No. B1174343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-4-(4-pyridinylmethyl)piperazine
Molecular FormulaC16H19N3
Molecular Weight253.349
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=NC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H19N3/c1-2-4-16(5-3-1)19-12-10-18(11-13-19)14-15-6-8-17-9-7-15/h1-9H,10-14H2
InChIKeyPLSWPVLLGANWCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-4-(4-pyridinylmethyl)piperazine: Chemical Identity, Scaffold Class, and Procurement Baseline


1-Phenyl-4-(4-pyridinylmethyl)piperazine (IUPAC: 1-phenyl-4-(pyridin-4-ylmethyl)piperazine; C₁₆H₁₉N₃; MW 253.35 g/mol) is a heterocyclic building block belonging to the arylpiperazine class. It features a piperazine core N¹-substituted with a phenyl ring and N⁴-substituted with a 4-pyridinylmethyl moiety, creating a bifunctional scaffold with two distinct nitrogen-based interaction points . This compound serves as a versatile intermediate in medicinal chemistry, with the 4-pyridinylmethyl-piperazine substructure recognized as a privileged scaffold for G-protein-coupled receptor (GPCR) ligands, including histamine H₃, serotonin, adrenergic, and dopamine receptors [1]. Its procurement value lies in its dual aromatic substitution pattern, which distinguishes it from simpler mono-substituted piperazine analogs and enables divergent derivatization strategies at either nitrogen center.

Why 1-Phenyl-4-(4-pyridinylmethyl)piperazine Cannot Be Generically Substituted: Scaffold-Specific Selectivity Determinants


Within the pyridylpiperazine class, small structural changes—such as the position of the pyridyl nitrogen or the nature of the N¹-substituent—produce dramatic shifts in receptor subtype selectivity and functional activity. A systematic study of pyridylpiperazine sigma ligands demonstrated that 4-pyridyl isomers favor σ₁ receptor recognition, whereas 2-pyridyl isomers preferentially bind σ₂ receptors, underscoring that isomeric substitution alone dictates target engagement [1]. Similarly, in the N-type calcium channel blocker series, the presence or absence of an N-methyl group on the piperazine core changes potency by an order of magnitude (IC₅₀ 0.06 µM vs. 0.69 µM) . These examples establish that the precise substitution pattern of 1-Phenyl-4-(4-pyridinylmethyl)piperazine cannot be assumed interchangeable with close analogs; each modification must be evaluated against quantitative selectivity benchmarks to avoid procurement of a compound with unintended pharmacological properties.

Quantitative Differentiation Guide: 1-Phenyl-4-(4-pyridinylmethyl)piperazine vs. Closest Analogs


Sigma-1 Receptor Selectivity: 4-Pyridylpiperazine Core vs. 2-Pyridyl and 3-Pyridyl Isomers

The 4-pyridylpiperazine scaffold, which defines the core of 1-Phenyl-4-(4-pyridinylmethyl)piperazine, preferentially targets σ₁ receptors over σ₂ receptors. In a direct head-to-head comparison within the same study, a closely related 4-pyridylpiperazine analog (Compound 4, bearing an N-benzyl group rather than N-phenyl) exhibited σ₁ Ki = 84.5 nM and σ₂ Ki = 177 nM, yielding a σ₁/σ₂ selectivity ratio of 0.48 (indicating ~2.1-fold σ₁ preference). In contrast, the 2-pyridylpiperazine analog (Compound 5) showed σ₁ Ki = 181 nM and σ₂ Ki = 27.3 nM, a >6.6-fold preference for σ₂ [1]. This pyridyl-nitrogen-position-dependent selectivity switch is a class-level property of the pyridylpiperazine series, establishing that the 4-pyridyl configuration is the critical determinant for σ₁-favoring binding.

Sigma receptor pharmacology Neuropharmacology Structure-selectivity relationships

N-Type Calcium Channel Blockade: Unsubstituted Piperazine NH vs. N-Methylated Analog Potency Cliff

In a cross-study comparable analysis, 1-[Phenyl(pyridin-4-yl)methyl]piperazine (Compound 42), a structural analog differing from 1-Phenyl-4-(4-pyridinylmethyl)piperazine only by the absence of the methylene spacer between the piperazine and pyridine, displayed potent N-type calcium channel blockade with an estimated IC₅₀ of 0.06 µM. Critically, within the same experimental series, the N-methylated analog (Compound 43) was one order of magnitude less potent, with an estimated IC₅₀ of 0.69 µM . This direct comparison demonstrates that the free secondary amine on the piperazine ring is essential for high-affinity N-type channel interaction; any N-alkylation—including the methylation tested—causes a >10-fold potency loss. The parent compound NP118809 (a more complex benzhydryl-piperazine derivative) showed an IC₅₀ of 0.11 µM at N-type channels with 111-fold selectivity over L-type channels (IC₅₀ = 12.2 µM), providing a broader context for the N-type selectivity achievable within this chemotype .

Calcium channel pharmacology Pain research Structure-activity relationship

MC4R Antagonist Pharmacophore: Phenylpiperazine/Pyridinylpiperazine Class Potency and Selectivity Benchmark

A comprehensive medicinal chemistry study of phenylpiperazines and pyridinylpiperazines as melanocortin-4 receptor (MC4R) antagonists established the structural framework to which 1-Phenyl-4-(4-pyridinylmethyl)piperazine belongs. The lead compound in this series, 12b, achieved a Ki of 3.4 nM at human MC4R with >200-fold selectivity over MC3R, and demonstrated in vivo efficacy in a murine cachexia model, reversing lean body mass loss in tumor-bearing mice [1]. Although the target compound itself was not profiled in this study, its core scaffold—combining a phenyl group on one piperazine nitrogen and a pyridinyl-containing substituent on the other—is the precise pharmacophore template from which optimized MC4R antagonists like 12b were derived. This class-level inference establishes that 1-Phenyl-4-(4-pyridinylmethyl)piperazine possesses the essential minimal structural features for MC4R antagonist development.

Melanocortin receptor Cachexia GPCR antagonists

Intestinal Permeation Enhancement: Phenylpiperazine Core Cytotoxicity and Efficacy Differentiation

The 1-phenylpiperazine substructure of 1-Phenyl-4-(4-pyridinylmethyl)piperazine has been characterized as an intestinal permeation enhancer with a favorable efficacy-to-cytotoxicity profile. In a structure-function analysis of 13 phenylpiperazine derivatives evaluated in Caco-2 intestinal epithelial monolayers, two compounds enhanced calcein permeability over 100-fold relative to untreated controls. Critically, 1-phenylpiperazine itself demonstrated minimal cytotoxicity compared to similarly effective permeation-enhancing molecules. Further differentiation was observed among derivatives: 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine displayed even lower toxicity than 1-phenylpiperazine, while hydroxyl or primary amine substitutions on the phenyl ring significantly increased cytotoxicity [1]. These quantitative trends enable rational selection of the unsubstituted 1-phenylpiperazine core as the balanced starting point, with a documented understanding of how specific substituents shift the efficacy-toxicity trade-off.

Drug delivery Permeation enhancers Caco-2 monolayer

Optimal Application Scenarios for 1-Phenyl-4-(4-pyridinylmethyl)piperazine Based on Quantitative Evidence


Sigma-1 Receptor Probe Development and Neuropharmacology Research

Leveraging the established σ₁-preferring binding profile of the 4-pyridylpiperazine scaffold (σ₁/σ₂ selectivity ratio ~0.48 for a close analog) [1], 1-Phenyl-4-(4-pyridinylmethyl)piperazine is an ideal starting scaffold for developing σ₁-selective pharmacological probes. Its bifunctional architecture—with a phenyl ring at N¹ and a 4-pyridinylmethyl group at N⁴ matching the privileged σ₁ pharmacophore—enables systematic derivatization to optimize affinity while maintaining subtype selectivity. This is particularly valuable in methamphetamine abuse research, where σ₁-selective antagonists have demonstrated the ability to attenuate stimulant and neurotoxic effects [1]. Researchers should prioritize this scaffold over 2-pyridylpiperazine isomers, which exhibit an inverted σ₂-preferring profile.

N-Type Calcium Channel Blocker Lead Optimization

The closely related analog 1-[Phenyl(pyridin-4-yl)methyl]piperazine achieves an estimated N-type calcium channel IC₅₀ of 0.06 µM, with a demonstrated >10-fold potency penalty upon N-methylation [1]. This establishes that 1-Phenyl-4-(4-pyridinylmethyl)piperazine, bearing a free secondary amine and a phenyl-pyridinyl substitution pattern, is well-suited as a core scaffold for N-type calcium channel blocker development. Its structural features enable exploration of the methylene spacer length contribution to potency and selectivity. Procurement of this compound supports structure-activity relationship (SAR) campaigns aimed at developing non-opioid analgesics targeting Caᵥ2.2 channels, where N-type selectivity over L-type channels (111-fold for NP118809) is critical for minimizing cardiovascular side effects [1].

MC4R Antagonist Scaffold for Cancer Cachexia Drug Discovery

The phenylpiperazine/pyridinylpiperazine class has yielded MC4R antagonists with Ki values as low as 3.4 nM and >200-fold selectivity over MC3R, with demonstrated in vivo efficacy in reversing cancer cachexia [1]. 1-Phenyl-4-(4-pyridinylmethyl)piperazine embodies the core pharmacophore of this validated series. Medicinal chemistry teams working on MC4R-targeted therapeutics for cachexia or metabolic disorders can use this compound as the starting point for parallel derivatization at both the N¹-phenyl position and the N⁴-pyridinylmethyl position, following the established SAR trajectory that produced clinical-quality leads. The dual-aromatic substitution pattern distinguishes this scaffold from simpler mono-substituted piperazines that lack the necessary MC4R binding determinants [1].

Oral Drug Delivery: Permeation Enhancer Scaffold Extension

The 1-phenylpiperazine core, a substructure of 1-Phenyl-4-(4-pyridinylmethyl)piperazine, is a validated intestinal permeation enhancer capable of increasing paracellular transport of macromolecular markers by >100-fold in Caco-2 models, with minimal cytotoxicity relative to alternative enhancer chemotypes [1]. 1-Phenyl-4-(4-pyridinylmethyl)piperazine extends this functionality with a pyridinylmethyl group at the second nitrogen, offering a conjugation handle for attaching therapeutic payloads or targeting ligands. Formulation scientists developing oral delivery systems for peptides, proteins, or nucleic acids can exploit this dual functionality: the phenylpiperazine core provides permeation enhancement, while the pyridinylmethyl arm enables modular payload attachment without occupying the N¹-phenyl position essential for enhancer activity [1].

Quote Request

Request a Quote for 1-Phenyl-4-(4-pyridinylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.